Sulphuric acid, gallium salt

gallium oxide thermal decomposition nanocrystalline

Sulphuric acid, gallium salt (CAS 34781-33-4), also referred to as gallium(III) sulfate or digallium trisulfate with the stoichiometric formula Ga₂(SO₄)₃, is an inorganic gallium(III) salt of sulfuric acid. The compound is most commonly encountered as the octadecahydrate Ga₂(SO₄)₃·18H₂O, a white, hygroscopic crystalline solid with a molecular weight of 427.63 g/mol (anhydrous basis) and a density of 3.86 g/cm³.

Molecular Formula GaO4S+
Molecular Weight 165.79 g/mol
CAS No. 34781-33-4
Cat. No. B14690580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulphuric acid, gallium salt
CAS34781-33-4
Molecular FormulaGaO4S+
Molecular Weight165.79 g/mol
Structural Identifiers
SMILES[O-]S(=O)(=O)[O-].[Ga+3]
InChIInChI=1S/Ga.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+3;/p-2
InChIKeyLNNSBNVRBJKZAG-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sulphuric Acid, Gallium Salt (CAS 34781-33-4): Technical Baseline and Procurement-Relevant Identity


Sulphuric acid, gallium salt (CAS 34781-33-4), also referred to as gallium(III) sulfate or digallium trisulfate with the stoichiometric formula Ga₂(SO₄)₃, is an inorganic gallium(III) salt of sulfuric acid [1]. The compound is most commonly encountered as the octadecahydrate Ga₂(SO₄)₃·18H₂O, a white, hygroscopic crystalline solid with a molecular weight of 427.63 g/mol (anhydrous basis) and a density of 3.86 g/cm³ . It is prepared by dissolving gallium metal, gallium oxide, or hydroxygallium diacetate in sulfuric acid, followed by precipitation and controlled dehydration [2]. The anhydrous form crystallizes in the rhombohedral space group R3̅, isostructural with iron(III) sulfate [1]. The compound exhibits moderate water solubility, distinguishing it from the highly soluble gallium nitrate and gallium chloride salts, and decomposes thermally above ~680–700 °C to yield nanocrystalline gallium(III) oxide (Ga₂O₃) [2].

Why Gallium Salt Interchangeability Fails: Anion-Dependent Decomposition, Solubility, and Application Specificity for Sulphuric Acid, Gallium Salt


Gallium salts are not functionally interchangeable despite sharing the Ga³⁺ cation. Practical selection hinges on the counter-anion, which governs thermal decomposition temperature and products, aqueous solubility, coordination chemistry in solution, and compatibility with downstream processing. Gallium nitrate (Ga(NO₃)₃) decomposes at 200–250 °C to Ga₂O₃ with benign NOₓ off-gases, while gallium sulfate requires 520–700 °C and releases corrosive SO₂/SO₃, making nitrate the preferred precursor for low-temperature oxide synthesis despite sulfate's ability to produce nanocrystalline Ga₂O₃ directly [1]. Gallium chloride (GaCl₃) is extremely water-soluble (>800 g/L) and hydrolyzes violently, whereas gallium sulfate is only moderately soluble, enabling controlled-release and heterogeneous catalysis applications incompatible with chloride [2]. Even in pharmaceutical contexts, gallium nitrate is the established clinical agent for hypercalcemia of malignancy, while gallium sulfate and gallium maltolate have been investigated for topical and oral anti-inflammatory delivery respectively—each with distinct pharmacokinetic profiles driven by the counter-ion [3]. Substituting one gallium salt for another without accounting for these anion-dependent properties risks process failure, altered material characteristics, or regulatory non-compliance.

Quantitative Differentiation Evidence: Sulphuric Acid, Gallium Salt (CAS 34781-33-4) Versus Closest Analogs


Thermal Decomposition to Nanocrystalline Ga₂O₃: Ga₂(SO₄)₃ at 700 °C vs. Ga(NO₃)₃ at 200–250 °C

Anhydrous gallium(III) sulfate decomposes at 700 °C to produce nanocrystalline gallium(III) oxide (Ga₂O₃), as confirmed by differential thermal analysis (DTA) and X-ray diffraction [1]. In contrast, gallium(III) nitrate decomposes to Ga₂O₃ at a significantly lower temperature of 200–250 °C [2]. The ~450–500 °C higher decomposition threshold of gallium sulfate enables its use in high-temperature solid-state synthesis routes where nitrate would prematurely decompose, while the nanocrystalline nature of the resulting Ga₂O₃ (as opposed to bulk oxide from nitrate decomposition) provides morphological control advantages for applications requiring high-surface-area oxide powders [1]. However, the sulfate decomposition releases SO₂/SO₃ gases rather than the NOₓ/O₂ products from nitrate, necessitating appropriate scrubbing infrastructure [2].

gallium oxide thermal decomposition nanocrystalline precursor chemistry semiconductor materials

ZnGa₂O₄ Phosphor Optical Blue-Shift: Ga₂(SO₄)₃·16H₂O vs. GaO(OH) as Gallium Precursor

In a direct head-to-head hydrothermal synthesis study of ZnGa₂O₄ spinel phosphors, the choice of gallium precursor source—Ga₂(SO₄)₃·16H₂O, Ga₂O₃, or GaO(OH)—produced ZnGa₂O₄ crystals with systematically different optical properties [1]. The absorption peak and corresponding emission peak of ZnGa₂O₄ synthesized from Ga₂(SO₄)₃·16H₂O were shifted to higher energy (blue-shifted) compared to ZnGa₂O₄ obtained from GaO(OH) [1]. This blue-shift was attributed to the quantum-size effect in nanosized ZnGa₂O₄ particles arising from the sulfate precursor route [1]. The gallium source also governed product morphology: polyhedron-like, rod-like, and irregular particle shapes were obtained from GaO(OH), Ga₂(SO₄)₃·16H₂O, and Ga₂O₃ respectively [1]. No other gallium salt (nitrate, chloride) was included as a comparator in this study.

ZnGa₂O₄ phosphor blue-shift hydrothermal synthesis optical materials precursor engineering

Aqueous Solubility Control: Ga₂(SO₄)₃ Moderately Soluble vs. Ga(NO₃)₃ and GaCl₃ at Extremely High Solubility

Gallium(III) sulfate exhibits moderate aqueous solubility classified as 'slightly soluble', in the range of 0.1–10 g/100 mL at ambient temperature [1]. This contrasts sharply with gallium(III) nitrate, which has a reported solubility of 1,810 g/L (181 g/100 mL) at 20 °C [2], and gallium(III) chloride, which is very soluble at >800 g/L (80 g/100 mL) [3]. The approximately 18- to 1,800-fold lower solubility of gallium sulfate (depending on precise hydrate form and temperature) makes it the gallium salt of choice for applications requiring controlled, sustained Ga³⁺ ion release rather than instantaneous dissolution: heterogeneous solid acid catalysis on supported substrates, controlled co-precipitation of mixed-metal oxides such as ZnGa₂O₄, and electrodeposition baths where moderate Ga³⁺ concentration prevents rapid depletion or uncontrolled nucleation [1][4].

aqueous solubility gallium salt comparison controlled dissolution precursor formulation heterogeneous catalysis

Room-Temperature Electrodeposition of Transparent Ga₂O₃ Thin Films from Aqueous Ga₂(SO₄)₃ Solution

Aqueous gallium(III) sulfate solutions enable room-temperature electrodeposition of Ga–O based thin films on fluorine-doped tin oxide (FTO)-coated glass substrates with H₂O₂ as an additive [1]. At an optimal deposition potential of -1.0 V vs. SCE, nearly smooth and crack-free morphologies were achieved. As-deposited films with ~0.2 µm thickness exhibited 80% transparency in the visible wavelength range. Thermal annealing at 500–600 °C in ambient air reduced the O/Ga ratio from 2.0 (consistent with GaOOH formation in the as-deposited state) closer to stoichiometric Ga₂O₃ while preserving film morphology [1]. While patent literature lists gallium sulfate alongside gallium chloride, gallium bromide, gallium iodide, and gallium nitrate as candidate salts for electroplating baths, only gallium sulfate has been demonstrated in the peer-reviewed literature to produce transparent, crack-free Ga₂O₃ films via room-temperature aqueous electrodeposition without requiring complexing agents [2].

electrodeposition Ga₂O₃ thin film transparent conductive oxide room-temperature processing gallium oxide

Hydrate Stoichiometry and Multi-Step Dehydration: Ga₂(SO₄)₃·18H₂O vs. Poorly Defined Gallium Nitrate and Chloride Hydrates

Gallium(III) sulfate crystallizes from aqueous solution as a well-defined octadecahydrate, Ga₂(SO₄)₃·18H₂O, whose stoichiometry has been confirmed by quantitative determination of crystallization water content [1]. Differential thermal analysis (DTA) reveals that this crystallohydrate loses water in six discrete steps within the 40–350 °C temperature range before forming anhydrous Ga₂(SO₄)₃, which then decomposes at 700 °C to nanocrystalline Ga₂O₃ [1]. This sharply defined hydration–dehydration behavior contrasts with gallium nitrate, which is typically supplied as Ga(NO₃)₃·9H₂O but whose dehydration intermediates (including Ga(OH)₂NO₃ formation during the first decomposition stage) complicate thermal processing [2]. Gallium chloride is hygroscopic and hydrolyzes upon contact with moisture rather than exhibiting a clean dehydration profile. The well-characterized hydrate stoichiometry of gallium sulfate enables precise gravimetric formulation, reproducible thermal processing, and quality control via water content verification—critical for applications in catalyst preparation and precursor metrology where batch-to-batch water content variability in nitrate or chloride salts can introduce stoichiometric errors.

hydrate stoichiometry thermal analysis dehydration precursor quality control Ga₂(SO₄)₃·18H₂O

High-Value Application Scenarios Where Sulphuric Acid, Gallium Salt (CAS 34781-33-4) Delivers Verifiable Differentiation


Solid Acid Heterogeneous Catalyst for Esterification: Supported Ga₂(SO₄)₃ on Silica Gel or Attapulgite Clay

Gallium sulfate supported on silica gel (Ga₂(SO₄)₃/SiO₂) functions as a recyclable heterogeneous solid acid catalyst for esterification reactions. Under optimized conditions—p-hydroxybenzoic acid 0.05 mol, alcohol-to-acid molar ratio 5:1, catalyst loading 2.0 g, cyclohexane 10 mL, reaction time 5 h—the catalyst delivers a 94.7% yield of n-heptyl p-hydroxybenzoate [1]. After five reuse cycles, the yield remains above 83%, demonstrating robust recyclability [1]. On attapulgite clay support, Ga₂(SO₄)₃ achieves an average esterification rate of 95.5% for butyl lactate synthesis (with an apparent activation energy of 45.072 kJ/mol) and 98.1% for hexyl butyrate [2][3]. The moderate water solubility of gallium sulfate is critical here: it prevents catalyst leaching during aqueous workup while maintaining sufficient surface acidity for proton-transfer catalysis—a property that highly soluble gallium nitrate or chloride salts cannot replicate without cross-linking or encapsulation strategies [4].

Nanocrystalline Ga₂O₃ Powder Synthesis via Thermal Decomposition for Power Electronics and Gas Sensing

Thermal decomposition of Ga₂(SO₄)₃ at 700 °C directly yields nanocrystalline β-Ga₂O₃, a wide-bandgap (Eg ≈ 4.8 eV) semiconductor of intense interest for high-power electronic devices, deep-UV photodetectors, and high-temperature gas sensors [1]. Unlike the nitrate route (200–250 °C decomposition), the higher sulfate decomposition temperature is compatible with solid-state reaction sequences requiring pre-calcination steps, and the nanocrystalline morphology of the resulting oxide offers higher specific surface area for gas-sensing and catalytic applications [1]. The six-step dehydration profile of Ga₂(SO₄)₃·18H₂O between 40–350 °C provides a wide processing window for controlled water removal before the oxide-forming decomposition step, enabling precise tuning of oxide particle size and crystallinity [1]. Procurement note: the release of SO₂/SO₃ off-gases necessitates exhaust scrubbing, which must be factored into process cost and safety assessments when comparing against the nitrate route [5].

ZnGa₂O₄ Spinel Phosphor Synthesis with Tunable Optical Properties via Hydrothermal or Co-Precipitation Routes

Gallium sulfate serves as the gallium source of choice for the low-temperature synthesis of ZnGa₂O₄ spinel phosphors. Direct co-precipitation by dropping a mixed solution of ZnSO₄ and Ga₂(SO₄)₃ into aqueous NH₃ at 25–90 °C yields ultrafine ZnGa₂O₄ particles with crystallite sizes of 4–11 nm [1]. When Ga₂(SO₄)₃·16H₂O is used as the gallium precursor in hydrothermal synthesis, the resulting ZnGa₂O₄ exhibits a blue-shift of absorption and emission peaks relative to material synthesized from GaO(OH), attributed to quantum-size effects in the nanosized product [2]. This precursor-dependent optical tunability is not achievable with gallium nitrate or chloride in the same synthesis, because sulfate's moderate solubility and lack of strongly coordinating anions favor the controlled nucleation of phase-pure ZnGa₂O₄ spinel without competing oxide or hydroxide phases [1][2].

Aqueous Electrodeposition of Ga₂O₃ Transparent Conductive Oxide Thin Films at Room Temperature

The demonstrated capability of aqueous gallium sulfate solutions to electrodeposit Ga₂O₃ thin films at room temperature with 80% visible transparency and crack-free morphology addresses a growing need for low-cost, scalable deposition of wide-bandgap oxide semiconductors [1]. This aqueous electrodeposition route eliminates the expensive vacuum infrastructure, pyrophoric organometallic precursors (e.g., trimethylgallium), and elevated substrate temperatures required by MOCVD and ALD processes [1]. While patents enumerate multiple gallium salts as potential electroplating bath components for CIGS photovoltaic fabrication, only gallium sulfate has peer-reviewed documentation of room-temperature deposition producing optical-quality Ga₂O₃ films suitable for TCO applications [2]. The moderate solubility of gallium sulfate—preventing the rapid, uncontrolled nucleation associated with highly soluble GaCl₃ or Ga(NO₃)₃—is a key enabler of the observed film quality [1].

Quote Request

Request a Quote for Sulphuric acid, gallium salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.